molecular formula C13H21N3O4S B13076424 N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13076424
M. Wt: 315.39 g/mol
InChI Key: HIALHJHDLOKBGH-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, industrial chemistry, and biological research. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a nitrobenzene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by further reactions to introduce the nitrobenzene sulfonamide group . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for better control of reaction kinetics and improved scalability . These systems can optimize reaction conditions, such as temperature and flow rates, to achieve high yields within a short reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.

    Reduction: Reduction reactions can convert the nitro group back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, benzoic anhydride, and various catalysts such as palladium on carbon (Pd/C) for reduction reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives.

Scientific Research Applications

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3-Amino-4-methylpentyl)-N-methyl-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C13H21N3O4S

Molecular Weight

315.39 g/mol

IUPAC Name

N-(3-amino-4-methylpentyl)-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H21N3O4S/c1-10(2)11(14)8-9-15(3)21(19,20)13-7-5-4-6-12(13)16(17)18/h4-7,10-11H,8-9,14H2,1-3H3

InChI Key

HIALHJHDLOKBGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

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